Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Description
Properties
IUPAC Name |
ethyl 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-4-24-17(22)11(2)25-15-10-9-14-18-19-16(21(14)20-15)12-5-7-13(23-3)8-6-12/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDZTGKXIOHPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps, starting with the formation of the triazolo-pyridazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The presence of 4-methoxyphenyl group is introduced through a substitution reaction, and the ethyl thioester moiety is added in the final steps.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. Key findings include:
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Hydrolysis kinetics are influenced by the steric hindrance of the ethyl group and electron-donating effects of the 4-methoxyphenyl substituent.
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The reaction is monitored via TLC and confirmed by IR spectroscopy (loss of ester C=O stretch at ~1,740 cm⁻¹).
Thioether Oxidation
The sulfur atom in the thioether linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
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Sulfoxide formation is favored under mild conditions, while sulfones require stronger oxidants like mCPBA.
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The sulfone derivative exhibits enhanced stability in aqueous media compared to the parent thioether.
Nucleophilic Substitution at the Pyridazine Ring
The electron-deficient pyridazine ring undergoes nucleophilic aromatic substitution (NAS) at the C-3 position:
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Reactivity is modulated by the electron-withdrawing triazole moiety, which activates the pyridazine ring toward NAS .
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Substituents at C-3 influence pharmacological activity, as seen in kinase inhibition studies.
Functionalization of the Triazole Ring
The 1,2,4-triazole ring participates in cycloaddition and alkylation reactions:
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Click chemistry approaches (e.g., Huisgen) enable the attachment of E3 ligase ligands for PROTAC design .
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Alkylation at N-2 of the triazole improves solubility and bioavailability.
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the S–C bond in the thioether group:
| Conditions | Products | Mechanism | References |
|---|---|---|---|
| UV (254 nm), Benzophenone | Ethyl 2-mercaptopropanoate + 3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazine | Radical dissociation |
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This reaction is utilized in prodrug activation strategies under controlled light exposure.
Reductive Desulfurization
The thioether group is reduced to a methylene bridge under radical conditions:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| HSnBu₃, AIBN | Toluene, 110°C, 12h | Ethyl 2-((3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)propanoate | 73% |
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This transformation simplifies the scaffold for structure-activity relationship (SAR) studies.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate exhibits significant biological activities attributed to its unique structural features. Compounds in the triazolo-pyridazine class are known for their pharmacological potential, including:
- Antineoplastic Activity : Research indicates that derivatives of triazolo-pyridazines can inhibit cancer cell proliferation. This compound has shown potential in targeting specific cancer pathways through its interaction with cellular receptors and enzymes.
- Neuroprotective Effects : This compound has been studied for its neuroprotective properties. It may reduce neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. The compound can undergo various chemical transformations that enhance its biological activity:
- Functional Group Modifications : The presence of thio and methoxy groups allows for further derivatization to create analogs with improved efficacy or selectivity against specific targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for developing more potent derivatives. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate | Similar triazole-pyridazine core | Anticancer activity |
| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | Contains thio group | Antimicrobial properties |
| 6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | Lacks acetamido group | Potentially similar pharmacological profile |
This table illustrates how variations in the chemical structure can significantly impact biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted the applications of this compound in various experimental settings:
- In Vivo Studies : Animal models have demonstrated the compound's ability to reduce tumor growth rates significantly when administered alongside conventional chemotherapy agents. This suggests a synergistic effect that could enhance treatment outcomes in cancer therapy .
- Neuroprotection Trials : Experimental models of neurodegeneration have shown that this compound can improve cognitive function and reduce neuronal loss through mechanisms involving anti-inflammatory pathways and oxidative stress reduction.
Mechanism of Action
The mechanism by which Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate exerts its effects involves the interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 6
Oxygen vs. Sulfur Linkages
- 2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (): Replacing the thioether (-S-) with an ether (-O-) reduces lipophilicity (logP) and may alter metabolic stability. This analog’s GHS classification highlights acute toxicity risks, suggesting esterification in the target compound could mitigate toxicity via prodrug activation .
Thioether vs. Hydrazone Derivatives
- 3-((2-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazono)methyl)phenol (): The hydrazone group introduces hydrogen-bonding capacity, possibly enhancing receptor binding. However, the phenolic -OH may reduce metabolic stability compared to the ethyl ester. Melting points of analogous triazolopyridazines (253–255°C) suggest high crystallinity, which the target compound’s flexible thioether-ester chain might reduce .
Substituent Variations at Position 3
4-Methoxyphenyl vs. Trifluoromethyl or Piperidyl Groups
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide ():
The trifluoromethyl group is electron-withdrawing, contrasting with the electron-donating 4-methoxyphenyl. This difference modulates electron density on the triazolo ring, affecting interactions with hydrophobic binding pockets. The pyrrolidinyl substituent may enhance solubility but introduce steric hindrance .- AZD5153 (): This bromodomain inhibitor features a 3-methoxy-triazolo[4,3-b]pyridazine linked to a piperidylphenoxy group. The bulky substituent likely improves target affinity but reduces oral bioavailability compared to the target compound’s simpler 4-methoxyphenyl and thioether-ester .
Core Scaffold Modifications
Triazolo[4,3-b]pyridazine vs. Pyridazine or Imidazopyridine
- Pyridazine derivatives like I-6230 may exhibit lower metabolic stability due to fewer fused heterocycles .
L838417 ():
A triazolo[4,3-b]pyridazine with a difluorophenyl and triazolylmethoxy group, this compound binds GABAA receptors. Its bulky substituents contrast with the target compound’s compact design, suggesting divergent therapeutic applications .
Biological Activity
Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound belonging to the class of triazolo-pyridazine derivatives. This compound has gained attention due to its potential pharmacological activities, including neuroprotection and anti-inflammatory properties. The unique structure of this compound, featuring a triazole ring fused with a pyridazine moiety and various functional groups, contributes to its biological activity.
Chemical Structure
The compound's chemical formula is , with a molecular weight of 285.31 g/mol. Its IUPAC name is 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate. The presence of the methoxy group and thioether linkage enhances its reactivity and biological interactions.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective effects. These effects are primarily attributed to their ability to modulate oxidative stress and inflammation in neuronal cells. For instance, studies have shown that derivatives with similar structures can inhibit neuroinflammatory pathways and protect against neuronal cell death induced by excitotoxicity.
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been evaluated in various in vitro models. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Its structural similarity to other triazole derivatives known for their activity against various cancer cell lines raises interest in its potential as an anticancer agent. The mechanism of action may involve the inhibition of specific kinases involved in cell proliferation and survival.
Case Studies
- Neuroprotection : A study conducted on a rat model of neurodegeneration showed that administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups.
- Anti-inflammatory Effects : In a controlled experiment using human peripheral blood mononuclear cells (PBMCs), the compound significantly reduced the secretion of inflammatory mediators when exposed to LPS.
- Anticancer Activity : In vitro assays revealed that the compound inhibited the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating moderate potency.
Comparative Analysis
The following table summarizes the biological activities and structural features of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazole-pyridazine core with methoxy group | Neuroprotective, anti-inflammatory |
| Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate | Similar core structure | Anticancer |
| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | Contains thio group | Antimicrobial |
Q & A
Q. How are mechanistic studies designed to elucidate reaction pathways in triazolopyridazine synthesis?
- Answer : Isotopic labeling (C at the triazole N1 position) tracks incorporation during cyclization. Quench intermediate stages (e.g., at 30-minute intervals) and analyze via LC-MS to identify transient species. Kinetic studies (variable-temperature NMR) determine rate-limiting steps. Compare H NMR shifts of intermediates with DFT-calculated spectra to validate proposed mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
